molecular formula C17H21N3O B13981437 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine CAS No. 1358754-79-6

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine

Cat. No.: B13981437
CAS No.: 1358754-79-6
M. Wt: 283.37 g/mol
InChI Key: OXLLXMDHSPIDAL-UHFFFAOYSA-N
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Description

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a cyclohexyloxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it might inhibit a particular enzyme, thereby affecting the metabolic pathway it is involved in .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives with various substituents, such as 3-(4-(Cyclohexyloxy)phenyl)-5-methylpyrazin-2-amine and this compound .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1358754-79-6

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

3-(4-cyclohexyloxyphenyl)-5-methylpyrazin-2-amine

InChI

InChI=1S/C17H21N3O/c1-12-11-19-17(18)16(20-12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H2,18,19)

InChI Key

OXLLXMDHSPIDAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C2=CC=C(C=C2)OC3CCCCC3)N

Origin of Product

United States

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